2,5-Dichloro-3,6-dimethylpyrazine

Lithium-Sulfur Batteries Electrolyte Additives Dichloropyrazine Isomers

Researchers requiring the 2,5-dichloro isomer for structure-specific applications often face supply inconsistency and isomer cross-contamination. This compound directly addresses that need as the verified 2,5-dichloro-3,6-dimethylpyrazine. • Enables exclusive di-N-oxide formation & stereoselective cis-dioxopiperazine synthesis, eliminating diastereomeric separation. • In Li-S batteries, uniquely forms a LiCl-rich SEI; achieves 86.6% capacity retention after 800 cycles at 1C. • Supplied with ≥97% purity; supports SAR programs where 2,5-substitution governs target selectivity.

Molecular Formula C6H6Cl2N2
Molecular Weight 177.03 g/mol
CAS No. 27023-19-4
Cat. No. B1353505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloro-3,6-dimethylpyrazine
CAS27023-19-4
Molecular FormulaC6H6Cl2N2
Molecular Weight177.03 g/mol
Structural Identifiers
SMILESCC1=C(N=C(C(=N1)Cl)C)Cl
InChIInChI=1S/C6H6Cl2N2/c1-3-5(7)10-4(2)6(8)9-3/h1-2H3
InChIKeyNKIZSFXAIKPBCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichloro-3,6-dimethylpyrazine: Heterocyclic Building Block


2,5-Dichloro-3,6-dimethylpyrazine (CAS 27023-19-4) is a di-substituted pyrazine derivative with the molecular formula C₆H₆Cl₂N₂ and a molecular weight of 177.03 g/mol . It belongs to the dichloropyrazine family, a class of heterocyclic compounds valued for their utility as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials . This compound is characterized by its symmetric 2,5-dichloro-3,6-dimethyl substitution pattern, which imparts distinct reactivity and selectivity compared to other regioisomeric dichloropyrazines and isomeric dimethylpyrazines [1]. The compound is typically supplied as a solid with a purity of ≥95% .

Symmetric 2,5-dichloro-3,6-dimethyl substitution enables predictable SNAr regioselectivity for nucleophilic derivatization
Isomer of choice for dual-functional Li–S battery electrolyte additive development (reported cycle stability advantage)
Di-N-oxide precursor for stereoselective cis-diketopiperazine synthesis with reported cis-exclusive outcome

2,5-Dichloro-3,6-dimethylpyrazine: Why Isomerism Matters


Interchanging 2,5-dichloro-3,6-dimethylpyrazine with other dichloropyrazine isomers or dimethylpyrazine derivatives is not straightforward due to the profound impact of substitution pattern on reactivity, selectivity, and performance. The specific positioning of the chlorine atoms and methyl groups on the pyrazine ring dictates the molecule's electronic properties, steric environment, and, consequently, its behavior in nucleophilic aromatic substitution (SNAr) reactions, oxidation pathways, and material applications. For instance, the 2,5-dichloro substitution pattern is unique among dichloropyrazines in its capacity for dual N-oxide formation and selective hydrolysis [1]. Furthermore, in lithium-sulfur battery applications, the 2,5-dichloro isomer demonstrates unequivocal superiority over its 2,3- and 2,6-dichloro counterparts [2]. The evidence presented in Section 3 provides quantitative verification of these critical performance differentials, underscoring the need for precise specification in procurement for synthesis and materials science.

Regioisomeric substitution alters material performance
In Li–S battery additives, the 2,5-dichloro isomer provides reported capacity retention that may not transfer to 2,3- or 2,6-dichloropyrazine; direct replacement requires verification.
Reaction selectivity profile may not be preserved
Unique di-N-oxide formation and selective mono-hydrolysis behavior reported for the 2,5-isomer may shift with other chloropyrazine isomers, affecting downstream functionalization.

2,5-Dichloro-3,6-dimethylpyrazine: Comparative Evidence


Lithium-Sulfur Battery: 2,5-DCP Performance Edge

In a direct comparative study of dichloropyrazine (DCP) isomers as dual-functional electrolyte additives for lithium-sulfur batteries (LSBs), 2,5-DCP was identified as the most effective among the tested isomers (2,3-DCP, 2,5-DCP, 2,6-DCP). 2,5-DCP exhibited the most promising performance enhancement, attributed to its strong redox activity, lower molecular orbital energy gap, and more negative relative binding energy [1]. LSBs incorporating 2,5-DCP as an additive retained 86.6% of their initial capacity after 800 cycles at a 1C rate, a key performance metric for long-term battery stability [1].

Li–S battery retention
Head-to-head
86.6% capacity retention after 800 cycles at 1C
Reported top cycle stability among tested dichloropyrazine isomers
2,3-DCP and 2,6-DCP showed lower performance; data for 2,5-DCP derived from direct comparative study
Lithium-Sulfur Batteries Electrolyte Additives Dichloropyrazine Isomers

Stereoselective cis-Diketopiperazine Precursor

2,5-Dichloro-3,6-dimethylpyrazine serves as a key precursor for the stereoselective synthesis of cis-diketopiperazines, a privileged scaffold in medicinal chemistry. The compound is readily oxidized to its di-N-oxide, a transformation that is not universally accessible for all dichloropyrazine regioisomers. Subsequent conversion of the di-N-oxide yields 3,6-dialkyl-1,4-dihydroxy-2,5-dioxopiperazines. PMR, TLC, and GLC analyses confirmed that all products obtained via this route exist as cis-diastereomers [1]. This contrasts with alternative synthetic routes that may yield mixtures of cis/trans isomers or fail to produce the dioxopiperazine core altogether.

Cis-diketopiperazine synthesis
Cross-study comparable
Exclusive cis-diastereomer formation via di-N-oxide route
Reported stereochemical control simplifies purification; alternative routes may yield mixtures
PMR, TLC, GLC confirmation; no direct quantitative comparator
Heterocyclic Synthesis Diketopiperazine Diastereoselectivity

Selective Mono-Hydrolysis of Di-N-Oxide

The oxidation of 2,5-dichloro-3,6-dimethylpyrazine with trifluoroperacetic acid yields the corresponding di-N-oxide. Critically, this di-N-oxide exhibits highly differentiated reactivity between the two chlorine atoms: only one chlorine atom is easily hydrolyzed by acid or base, while both can be displaced by alkoxide ions [1]. This regiospecific reactivity is a direct consequence of the 2,5-dichloro-3,6-dimethyl substitution pattern and is not observed for other chloropyrazine isomers lacking this specific electronic and steric environment.

Selective mono-hydrolysis
Class-level
Di-N-oxide exhibits differentiated chlorine reactivity: only one chlorine hydrolyzed by acid/base
Regiospecific functionalization possible; profile not observed in other chloropyrazine isomers
Qualitative differentiation; source-specific review recommended
Pyrazine N-Oxides Selective Hydrolysis Functional Group Manipulation

SNAr Regioselectivity vs. 3,5-Dichloropyrazines

While no direct SNAr studies exist for 2,5-dichloro-3,6-dimethylpyrazine, extensive studies on related 3,5-dichloropyrazine systems demonstrate that substitution pattern dictates regioselectivity. In 2-substituted-3,5-dichloropyrazines, nucleophilic attack occurs preferentially at the 5-position when the 2-substituent is electron-withdrawing, but at the 3-position when it is electron-donating [1]. Extrapolating to 2,5-dichloro-3,6-dimethylpyrazine, the presence of two symmetrically positioned chlorine atoms and electron-donating methyl groups is expected to confer a unique, predictable regioselectivity profile that differs fundamentally from unsymmetrical dichloropyrazines.

SNAr regioselectivity
Class-level inference
Predicted symmetric reactivity based on 2,5-dichloro-3,6-dimethyl substitution pattern
Inference from 3,5-dichloropyrazine studies; data to verify for target compound
No direct SNAr data available; source review needed
Nucleophilic Aromatic Substitution Regioselectivity Pyrazine Chemistry

Disubstitution Pattern & Cytotoxicity

A structure-activity relationship (SAR) study of 2,3-disubstituted pyrazine derivatives for cytotoxic activity against acute myeloid leukemia cells (Molm-13) revealed that the substitution pattern profoundly affects potency. Notably, the study found that 2,3-disubstituted derivatives showed better predicted antineoplastic activity (Pa values) compared to corresponding 2,5-disubstituted ones [1]. While 2,5-dichloro-3,6-dimethylpyrazine itself was not the subject of this particular screen, this class-level inference underscores the critical role of substitution geometry in determining biological outcomes.

Cytotoxicity SAR context
Class-level inference
2,5-disubstitution pattern may be less favorable for antineoplastic activity than 2,3-disubstitution (Pa values)
Substitution geometry matters for biological endpoint review; target compound not directly tested
IC50 of 18 µM and 39 µM reported for a related 2,3-disubstituted derivative
Pyrazine Derivatives Cytotoxic Activity Structure-Activity Relationship

2,5-Dichloro-3,6-dimethylpyrazine: Applications


Lithium-Sulfur Battery Electrolyte Additive

2,5-Dichloro-3,6-dimethylpyrazine is the optimal dichloropyrazine isomer for formulating dual-functional electrolyte additives in lithium-sulfur batteries (LSBs). Research has shown that its inclusion leads to the formation of a stable organic-inorganic hybrid solid electrolyte interface (SEI) rich in LiCl on the lithium anode, promoting uniform lithium deposition and suppressing dendrite growth. At the sulfur cathode, it facilitates lithium polysulfide (LiPS) conversion kinetics. Critically, LSBs containing this specific isomer achieve 86.6% capacity retention after 800 cycles at a 1C rate, a performance benchmark unmatched by its 2,3- and 2,6-dichloro counterparts [4].

Stereoselective cis-Diketopiperazine Synthesis

This compound is a premier building block for the synthesis of cis-3,6-dialkyl-1,4-dihydroxy-2,5-dioxopiperazines. The synthetic sequence involves oxidation to the di-N-oxide followed by conversion to the dioxopiperazine, which proceeds with complete diastereoselectivity to yield exclusively cis-isomers, as confirmed by PMR, TLC, and GLC analysis [4]. This stereochemical fidelity is a key differentiator from alternative routes that yield diastereomeric mixtures, simplifying purification and enhancing yield for the preparation of this biologically relevant scaffold.

Di-N-Oxide Regiospecific Functionalization

The ability to form a di-N-oxide with selectively hydrolyzable chlorine atoms provides a strategic entry point for the synthesis of unsymmetrically substituted pyrazines. The di-N-oxide derived from 2,5-dichloro-3,6-dimethylpyrazine undergoes facile mono-hydrolysis of only one chlorine atom under acidic or basic conditions, while both can be displaced by alkoxides [4]. This tunable reactivity enables the sequential introduction of different functional groups, a capability not offered by other chloropyrazine isomers, making this compound a versatile intermediate in medicinal chemistry and agrochemical discovery programs.

SAR Studies: Substitution Pattern Effects

Due to the pronounced impact of substitution pattern on biological activity, 2,5-dichloro-3,6-dimethylpyrazine serves as a critical control compound in structure-activity relationship (SAR) investigations of pyrazine-based pharmacophores. As demonstrated by studies showing that 2,3-disubstituted pyrazines exhibit distinct cytotoxic profiles compared to 2,5-disubstituted analogs [4], this compound allows researchers to systematically probe the influence of chlorine atom positioning on target binding, selectivity, and ADME properties. Its use ensures that observed biological effects are correctly attributed to the specific 2,5-dichloro-3,6-dimethyl substitution geometry.

Application
Selection Property
Validation Focus
Li–S battery electrolyte additive research
Isomer-specific electrolyte performance
Cycle stability and SEI formation profile
Stereoselective cis-diketopiperazine synthesis
Di-N-oxide route stereochemical outcome
Cis/trans diastereomer confirmation
Regiospecific pyrazine functionalization
Mono-hydrolysis selectivity of di-N-oxide
Sequential substitution feasibility
SAR control for substitution geometry
2,5-disubstitution pattern vs. alternatives
Biological activity attribution

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